5-Azaspiro[2.6]nonane;hydrochloride
Description
BenchChem offers high-quality 5-Azaspiro[2.6]nonane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[2.6]nonane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-azaspiro[2.6]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-7-8(3-1)4-5-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURSVUYFFXUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
in vitro screening of 5-Azaspiro[2.6]nonane analogues
Technical Guide: In Vitro Profiling of 5-Azaspiro[2.6]nonane Analogues in Lead Optimization
Executive Summary
This technical guide outlines the strategic in vitro screening framework for 5-Azaspiro[2.6]nonane analogues. While spirocyclic scaffolds like the 5-azaspiro[2.4]heptane (found in the fluoroquinolone Olamufloxacin ) are established bioisosteres, the ring-expanded [2.6] homologue presents unique opportunities and liabilities.[1]
This scaffold combines a rigid cyclopropane moiety with a flexible, seven-membered azepane ring.[1] This specific architecture alters vector positioning and lipophilicity (
Module 1: Physicochemical Profiling (The "Fsp³" Advantage)
Objective: Quantify the solubility and lipophilicity benefits conferred by the spiro-cyclopropyl moiety.
The 5-azaspiro[2.6]nonane core is utilized to increase the fraction of sp³-hybridized carbons (
Protocol 1.1: Kinetic Solubility (Nephelometry)
-
Rationale: The cyclopropane ring increases lipophilicity (
).[1] Kinetic solubility must be assessed to ensure compounds do not precipitate in downstream biological assays.[1] -
Methodology:
-
Preparation: Prepare 10 mM DMSO stock solutions of analogues.
-
Dilution: Spike into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 10, 50, and 100
(final DMSO < 1%). -
Incubation: Shake for 90 minutes at room temperature.
-
Detection: Measure forward light scatter using a nephelometer.
-
Validation: Use Verapamil (high solubility) and Reserpine (low solubility) as controls.[1]
-
-
Acceptance Criteria: Solubility
is required for reliable bioassay data.[1]
Protocol 1.2: pKa Determination (Potentiometric Titration)
-
Expert Insight: The 7-membered azepane ring in the [2.6] system is a secondary amine with high basicity (predicted pKa
10.5–11.0).[1] This leads to lysosomal trapping and high Volume of Distribution ( ).[1] -
Method: SiriusT3 or equivalent potentiometric titrator.[1]
-
Relevance: Compounds with pKa
often show phospholipidosis issues; this data informs the "Safety" module below.
Module 2: Metabolic Stability & Safety (The "Kill" Step)
Objective: De-risk the oxidative liability of the azepane ring and hERG binding.[1]
Critical Insight: Unlike the stable [2.4] system in Olamufloxacin, the [2.6] azepane ring is more prone to CYP450-mediated
Protocol 2.1: Microsomal Stability (Clearance)
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Cofactor: NADPH regenerating system.[1]
-
Workflow:
-
Incubate
test compound with microsomes (0.5 mg/mL protein) at 37°C. -
Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analyze via LC-MS/MS (MRM mode).[1]
-
-
Data Output: Intrinsic Clearance (
) and . -
Success Metric:
protein (Human).[1] High clearance suggests the need to block metabolic "soft spots" on the azepane ring (e.g., via fluorination).
Protocol 2.2: hERG Inhibition (Automated Patch Clamp)
-
Causality: Flexible, basic amines (like the 7-membered azepane) are privileged structures for binding the hERG potassium channel, leading to QT prolongation risks.[1]
-
Method: Automated whole-cell patch clamp (e.g., QPatch or SyncroPatch).[1]
-
Steps:
-
Cell Line: CHO cells stably expressing hERG (
). -
Protocol: Voltage step from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Perfusion: Apply compound at 0.1, 1, 10, and 30
.
-
-
Threshold:
is the target. If , the series is flagged as "High Risk."
Module 3: Functional Potency (Antibacterial Focus)
Objective: Evaluate target engagement, assuming the scaffold is deployed as a bioisostere in a quinolone-like architecture (analogous to Olamufloxacin).
Protocol 3.1: DNA Gyrase Supercoiling Assay
-
Mechanism: Quinolones inhibit the religation of double-stranded DNA breaks.[1] The 5-azaspiro[2.6]nonane moiety acts as the vector for interacting with the ParC/GyrA subunits.[1]
-
Assay Setup:
-
Quantification: Densitometry to determine
.
Data Summary & Decision Matrix
| Assay | Parameter | Target Value | "Red Flag" Value |
| Solubility | Kinetic (pH 7.4) | ||
| Metabolism | HLM | ||
| Safety | hERG | ||
| Potency | Gyrase |
Visualization: Screening Logic Flow
The following diagram illustrates the decision tree for progressing 5-azaspiro[2.6]nonane analogues. Note the early "Kill" step at Metabolic Stability due to the azepane ring risk.[1]
Caption: Hierarchical screening cascade prioritizing metabolic stability and safety (hERG) early due to the specific risks associated with the 7-membered azepane ring system.
References
-
PubChem. (2025).[1] Olamufloxacin (HSR-903) Compound Summary. National Library of Medicine.[1] [Link][2]
-
Guide to Pharmacology. (2024).[1] Olamufloxacin Ligand Page. IUPHAR/BPS.[1] [Link]
-
Journal of Medicinal Chemistry. (2016). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (General reference on ring expansion logic). [Link]
Sources
The Ascendancy of Azaspiro Scaffolds: A Technical Guide to Discovery and Synthesis for Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic systems. This guide delves into the burgeoning field of azaspiro scaffolds, three-dimensional structures that are reshaping the landscape of drug design. Their inherent rigidity, precise vectoring of substituents, and profound influence on physicochemical properties offer a powerful toolkit to tackle challenging biological targets. This document provides a comprehensive technical overview, from the fundamental principles underpinning their design to the intricate synthetic strategies for their construction, tailored for professionals in drug discovery and development.
The Azaspiro Advantage: Engineering Three-Dimensionality for Enhanced Biological Performance
Azaspirocycles are bicyclic compounds distinguished by two rings sharing a single carbon atom, the spirocenter, with at least one nitrogen atom incorporated into the framework. This unique architecture imparts a rigid, non-planar geometry, a significant departure from the largely two-dimensional nature of many conventional drug molecules.[1] This three-dimensionality is not merely a structural curiosity; it is a critical design element that confers significant advantages in drug discovery.
The spatial arrangement of functional groups around a rigid azaspiro core allows for more precise and optimized interactions with the complex topographies of biological targets like enzymes and receptors.[1] This can lead to enhanced potency and selectivity. Furthermore, the incorporation of azaspiro motifs has been shown to favorably modulate key physicochemical properties. A notable benefit is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is often correlated with improved clinical success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2] Studies have demonstrated that replacing traditional six-membered rings like piperazines and morpholines with azaspirocycles can lead to higher solubility, increased basicity, decreased lipophilicity, and improved metabolic stability.[3]
The impact of these scaffolds on pharmacokinetic profiles is another compelling reason for their adoption. The ability to fine-tune properties such as lipophilicity (LogP) and polar surface area (PSA) allows for better control over a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing orally bioavailable drugs.[1]
Crafting Complexity: Modern Synthetic Strategies for Azaspiro Scaffolds
The construction of the spirocyclic core, particularly the creation of the quaternary spirocenter, presents a significant synthetic challenge. Over the years, a diverse array of elegant and efficient synthetic methodologies has been developed to access these complex architectures. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.
Cycloaddition Reactions: Convergent and Powerful
Cycloaddition reactions are among the most efficient methods for constructing cyclic systems, and they have been extensively applied to the synthesis of azaspirocycles.
-
[3+2] Dipolar Cycloadditions: This strategy involves the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. It offers a rapid and often stereocontrolled route to complex azaspiro scaffolds.[4][5] For instance, the reaction of in situ generated azomethine ylides with electron-deficient exocyclic alkenes has been used to synthesize novel 3-azaspiro[4.3]alkanes.[6]
-
Palladium-Catalyzed [3+2] Cycloaddition: Transition metal catalysis has further expanded the scope of these reactions. Trost and co-workers reported a notable example of a Pd-catalyzed [3+2]-cycloaddition for the synthesis of spirocyclic cyclopentanes with high diastereo- and enantioselectivity.[4]
Ring-Closing Metathesis (RCM): A Versatile Tool for Ring Formation
Ring-closing metathesis, often employing ruthenium-based catalysts, has emerged as a powerful and versatile tool for the formation of a wide variety of ring sizes within azaspirocyclic systems.[1][7] This reaction involves the intramolecular reaction of a diene to form a cyclic alkene. A key advantage of RCM is its functional group tolerance, allowing for its application to complex substrates. For instance, a one-pot unmasking/RCM sequence has been developed for the rapid synthesis of enantioenriched spirocyclic cyclohexenones.[7]
Rearrangement Reactions: Building Complexity through Skeletal Reorganization
-
NBS-Promoted Semipinacol Rearrangement: This method provides a highly diastereoselective route to specific azaspirocyclic ketones.[5] The reaction proceeds through a bromonium ion-induced rearrangement of a hydroxyl-alkene, leading to the formation of the spirocyclic core.
Domino and Tandem Reactions: Efficiency in Action
Domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. A domino radical bicyclization strategy has been successfully employed for the synthesis of 1-azaspiro[4.4]nonane derivatives.[8] Similarly, a catalytic asymmetric tandem approach involving a double Michael addition has been used to prepare spirocyclic azlactones, which are valuable precursors to constrained quaternary amino acids.[9]
Asymmetric Catalysis: Controlling Stereochemistry
The control of stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can have vastly different biological activities. Asymmetric catalysis has been instrumental in the enantioselective synthesis of azaspirocycles. Both organocatalysis and transition metal catalysis have been successfully applied to achieve high levels of stereocontrol in reactions such as cycloadditions and alkylations.[4][10][11] Recently, a stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, providing access to a diverse range of pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity.[12][13][14]
Azaspiro Scaffolds in Action: Case Studies in Drug Design
The versatility of azaspiro scaffolds is evident in their application across a wide range of therapeutic areas, from central nervous system (CNS) disorders to oncology.
Central Nervous System (CNS) Drug Discovery
The ability to fine-tune physicochemical properties to achieve blood-brain barrier penetration makes azaspirocycles particularly attractive for CNS drug design.[15] A notable example is the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor GNE-7915, which incorporates an azaspirocyclic motif and exhibits excellent brain penetration and a favorable pharmacokinetic profile in preclinical studies.[1]
Bioisosteric Replacement and Scaffolding Hops
Azaspiro scaffolds are increasingly being used as bioisosteres for more traditional cyclic systems. For example, 1-azaspiro[3.3]heptanes have been validated as effective bioisosteres of piperidine.[16] In a recent compelling study, the central ring of the potent opioid fentanyl was replaced with a 2-azaspiro[3.3]heptane framework. This "rewired" molecule retained the desired analgesic properties while showing reduced respiratory depression, a major life-threatening side effect of traditional opioids.[17] This demonstrates the power of using azaspiro scaffolds to "derisk" existing drug classes.
Enhancing Drug-like Properties
The replacement of a morpholine ring with diverse azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to lower lipophilicity (logD), improved selectivity against the hERG channel (a key anti-target), and enhanced metabolic stability.[2] This highlights the role of azaspiro scaffolds in optimizing the overall drug-like properties of a lead compound.
Experimental Protocols and Data
To provide a practical context, this section outlines a general synthetic workflow and presents comparative data for different synthetic methodologies.
General Workflow for Azaspiro Scaffold Synthesis
The synthesis of a novel azaspiro scaffold typically follows a logical progression of steps, as illustrated in the workflow diagram below.
Caption: A generalized workflow for the discovery and development of novel azaspiro scaffolds.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is critical and depends on the specific target molecule. The following table provides a comparative summary of key synthetic methods for azaspirocycle construction.
| Synthetic Method | Key Features | Typical Yields | Stereoselectivity | Scope & Limitations |
| [3+2] Cycloaddition | Convergent, rapid access to 5-membered rings. | Good to Excellent | Often high, can be controlled by catalysts. | Substrate-dependent, requires suitable dipoles and dipolarophiles. |
| Ring-Closing Metathesis (RCM) | Versatile for various ring sizes, good functional group tolerance. | Good to Excellent | Generally not stereoselective at the spirocenter. | Requires diene precursors, potential for catalyst poisoning. |
| NBS-Promoted Semipinacol Rearrangement | Highly diastereoselective for specific ketone products. | Moderate to Good | Excellent | Limited to specific substrate classes. |
| Aza-Prins Cyclization | Rapid construction of complex polycyclic systems. | Good to Excellent | Can be highly stereoselective. | Often requires strong acid catalysis. |
Data compiled from multiple sources, including BenchChem Technical Guides.[5]
Detailed Experimental Protocol: Synthesis of a Representative Azaspirocycle via [3+2] Cycloaddition
Synthesis of a 7-Thia-3-azaspiro[4.4]nonan-4-one Derivative
This protocol is adapted from a reported procedure and serves as an illustrative example.
-
Preparation of the Azomethine Ylide Precursor: To a solution of the corresponding α-amino acid (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or THF) is added a dehydrating agent (e.g., molecular sieves). The mixture is heated to reflux for 2-4 hours to facilitate imine formation.
-
In Situ Generation of the Azomethine Ylide and Cycloaddition: After cooling the reaction mixture to room temperature, the arylidene-azolone (1.0 eq) is added. The mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirocyclic product.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Future Directions and Conclusion
The exploration of azaspiro scaffolds in drug discovery is far from complete. The development of novel, more efficient, and stereoselective synthetic methodologies will continue to be a major focus.[5] The design and synthesis of novel azaspirocyclic building blocks will expand the accessible chemical space for medicinal chemists.[18][19][20] Furthermore, the integration of computational methods, such as virtual screening and QSAR, will facilitate the rational design of azaspiro-containing compounds with desired polypharmacological profiles for complex diseases.[15]
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Public
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC. [Link]
-
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties | Organic Letters - ACS Publications - ACS.org. [Link]
-
Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed. [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). [Link]
- A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem.
-
Diversity-oriented synthesis of azaspirocycles - PubMed - NIH. [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. [Link]
-
Synthesis of novel angular spirocyclic azetidines - PubMed. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ACS Publications - ACS.org. [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]
-
Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed. [Link]
-
Scientists Redesign Fentanyl To Preserve Pain Relief While Reducing Deadly Side Effects. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Protocol for the Evaluation and Handling of 5-Azaspiro[2.6]nonane Hydrochloride in Mammalian Cell Culture
Executive Summary & Scientific Rationale
5-Azaspiro[2.6]nonane hydrochloride (CAS: 31560-06-2 / Related: 2460750-18-7 for derivatives) represents a "privileged scaffold" in modern medicinal chemistry.[1] Spirocyclic amines are increasingly utilized to escape the "flatland" of traditional aromatic drug discovery, offering unique 3D vectors for target engagement and improved physicochemical properties (lipophilicity/solubility balance). This specific moiety is a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Sitafloxacin) and emerging oncology candidates targeting JAK2/STAT3 pathways.[1]
The Challenge: While chemically potent, the use of 5-Azaspiro[2.6]nonane hydrochloride in in vitro assays presents specific challenges often overlooked in standard protocols:
-
Acidity: As a hydrochloride salt, high-concentration stock solutions can significantly lower culture media pH, causing non-specific cytotoxicity (false positives).[1]
-
Solubility Profile: The spiro-ring system imparts lipophilicity, while the amine-HCl provides water solubility, creating a delicate balance that can lead to precipitation in high-salt buffers (PBS) if not handled correctly.[1]
This guide provides a validated Standard Operating Procedure (SOP) for solubilizing, normalizing, and screening this compound to ensure data integrity.
Physicochemical Properties & Handling[2]
Before experimentation, the compound's physical behavior must be understood to prevent experimental artifacts.
| Property | Specification | Experimental Implication |
| Molecular Weight | ~161.67 g/mol (HCl salt) | Use molar calculations for dosing; do not rely on w/v. |
| Form | White to off-white solid | Hygroscopic; store in desiccator at -20°C. |
| Solubility (Water) | High (>50 mM) | Preferred solvent for stock to minimize DMSO toxicity.[1] |
| Solubility (DMSO) | Moderate to High | Use only if screening in a library format with other organics. |
| Acidity (pKa) | ~9-10 (Amine) | The HCl salt will be acidic in solution.[1] Requires buffering. |
Protocol A: Preparation of Master Stock Solutions
Objective: Create a stable, sterile, and pH-neutralized stock solution suitable for cell culture.
Materials
-
5-Azaspiro[2.6]nonane hydrochloride (Solid)[1]
-
Vehicle: Sterile Water for Injection (WFI) or PBS (pH 7.[1]4) preferred over DMSO.
-
Buffer: 1M HEPES (pH 7.4) or 1N NaOH (for neutralization).[1]
-
Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).[1]
Step-by-Step Methodology
-
Weighing: Weigh 1.62 mg of compound into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of Sterile Water (or PBS) to achieve a 10 mM Master Stock. Vortex for 30 seconds until fully dissolved.[1]
-
Note: If using DMSO, ensure the final concentration on cells is <0.5% (v/v).
-
-
pH Check (Critical): Spot 2 µL of the stock on pH paper. If pH < 5.0 (common for HCl salts), neutralize:
-
Action: Add 1M HEPES buffer (to a final conc. of 25 mM) or titrate cautiously with dilute NaOH until pH reaches ~7.0–7.4.
-
Why? Acidic shock can induce apoptosis in sensitive lines (e.g., HEK293, CHO) within minutes, mimicking drug toxicity.[1]
-
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a fresh, sterile amber tube.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL). Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.[1]
Workflow Visualization: Stock Preparation
Figure 1: Decision tree for preparing amine-hydrochloride salts for cell culture, emphasizing the critical pH neutralization step.
Protocol B: Cytotoxicity & Functional Screening (MTT/CCK-8)
Objective: Determine the IC50 or non-toxic concentration range of the spirocyclic scaffold. This is essential if using the molecule as a building block or negative control.
Experimental Design
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HEK293 (Kidney/General).[1]
-
Assay Type: Colorimetric (MTT/CCK-8) or Luminescent (CellTiter-Glo).[1]
-
Controls:
Procedure
-
Seeding:
-
Day 0: Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Dilution (Serial):
-
Prepare a 2X working solution in culture media.
-
Range: 0.1 µM to 100 µM (Standard Log Scale: 0.1, 1, 10, 50, 100 µM).
-
Tip: Ensure the media color (Phenol Red) does not turn yellow upon addition of the drug. If it does, the stock is too acidic.
-
-
Treatment:
-
Day 1: Aspirate old media (optional) or add 100 µL of 2X drug solution to existing 100 µL (final volume 200 µL, 1X drug concentration).
-
Incubate for 48–72 hours.[1]
-
-
Readout (CCK-8 Example):
-
Day 3: Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours.
-
Measure Absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis Formula
Calculate % Cell Viability using the following equation:
[1]Where
Biological Pathway Context
Spirocyclic amines often interact with membrane channels or specific kinases.[1] If toxicity is observed, it is vital to distinguish between non-specific membrane disruption (detergent effect) and specific target engagement .[1]
Figure 2: Mechanistic pathways distinguishing specific bioactivity from experimental artifacts (acidity/solubility).[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Media turns yellow instantly | Stock solution is too acidic (HCl salt). | Buffer stock with HEPES or neutralize with NaOH before adding to cells.[1] |
| Precipitation in wells | Drug insolubility in high-salt media.[1] | Pre-dilute in water/DMSO before adding to media; do not add 100% DMSO stock directly to cold media.[1] |
| High variability in replicates | Pipetting error or evaporation.[1] | Use multi-channel pipettes; fill edge wells with PBS (evaporation barrier).[1] |
| Unexpected high toxicity | Non-specific amine effect.[1] | Verify with a non-spiro amine control (e.g., simple piperidine HCl) to rule out class effects.[1] |
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and structural analysis of spiro[3.3]heptanes as rigidified pucker-free analogues of piperidine." Organic Letters, 12(9), 1944–1947.[1]
-
OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing.[1] [1]
-
Zheng, W., et al. (2011).[1] "Screening of drugs for solubility and permeability." Nature Protocols, 6, 1147–1162.[1] (General principles for amine handling).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12217359, 5-Azaspiro[2.6]nonane." PubChem.
-
Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Disclaimer: This protocol is for research use only. 5-Azaspiro[2.6]nonane hydrochloride is not approved for human therapeutic use.[1]
Sources
Application Notes and Protocols for 5-Azaspiro[2.6]nonane in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery
The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, largely due to the complexity of the brain and the stringent requirements for drug candidates to cross the blood-brain barrier (BBB). In this context, spirocyclic scaffolds have emerged as a class of privileged structures in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective ligands for CNS targets.[1][2] By "freezing" the conformation of a molecule, spirocycles can reduce the entropic penalty of binding to a target receptor, potentially leading to enhanced potency and selectivity.[3] This is particularly crucial in the crowded landscape of CNS receptors, where subtype selectivity is key to minimizing off-target effects.
The 5-Azaspiro[2.6]nonane core, a unique structural motif featuring a cyclopropane ring fused to an azepane, represents a largely unexplored yet promising scaffold for CNS drug discovery. Its distinct architecture offers a novel vector for chemical space exploration, moving beyond the more commonly studied spirocyclic systems. This document provides a comprehensive guide for researchers interested in leveraging the 5-Azaspiro[2.6]nonane scaffold for the discovery and development of novel CNS-active agents.
The 5-Azaspiro[2.6]nonane Scaffold: A Structural Overview
The 5-Azaspiro[2.6]nonane scaffold is characterized by a spirocyclic junction between a cyclopropane and a seven-membered azepane ring. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.
Caption: Molecular structure of the 5-Azaspiro[2.6]nonane scaffold.
The presence of the nitrogen atom in the azepane ring provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. The cyclopropane ring, with its unique electronic properties, can also engage in specific interactions with biological targets.[4][5]
Hypothesized CNS Applications and a Proposed Mechanism of Action
While direct evidence for the CNS applications of 5-Azaspiro[2.6]nonane is nascent, we can extrapolate from related azaspirocyclic compounds to propose potential avenues of research. Many azaspirocycles have shown activity as modulators of various CNS receptors, including nicotinic acetylcholine receptors (nAChRs), sigma-1 (σ1) receptors, and muscarinic acetylcholine receptors (mAChRs).[2] Additionally, derivatives of related 2-azaspiro[4.4]nonane and [4.5]decane have been investigated for their anticonvulsant properties.[6][7]
Given its structural features, the 5-Azaspiro[2.6]nonane scaffold could be a valuable starting point for developing modulators of ligand-gated ion channels or G-protein coupled receptors (GPCRs). The rigid framework could allow for precise positioning of functional groups to interact with specific residues in the binding pockets of these receptors.
One hypothetical mechanism of action could involve the modulation of cholinergic neurotransmission.[8] For instance, derivatives of 5-Azaspiro[2.6]nonane could be designed to act as selective agonists or antagonists of specific nAChR or mAChR subtypes, which are implicated in cognitive function and neurodegenerative diseases.[3]
Caption: A generalized workflow for the discovery of CNS drug candidates based on the 5-Azaspiro[2.6]nonane scaffold.
Conclusion
The 5-Azaspiro[2.6]nonane scaffold represents a novel and underexplored area of chemical space with significant potential for the development of next-generation CNS therapeutics. Its rigid, three-dimensional structure is well-suited for achieving high target selectivity and potency. The protocols and workflow outlined in this document provide a comprehensive starting point for researchers to begin to unlock the potential of this promising molecular framework. Through systematic synthesis, in vitro characterization, and subsequent in vivo evaluation, the 5-Azaspiro[2.6]nonane core may yield novel drug candidates for a range of challenging neurological and psychiatric disorders.
References
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]
-
iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Sumitomo Dainippon Pharma. Retrieved from [Link]
-
Yennawar, H. P., & Silverberg, L. J. (2014). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o59–o60. [Link]
-
Pelliccia, S., Di Pietro, O., Cama, A., Monteagudo, E., Pardo, L., De Luca, L., ... & Castagnolo, D. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of l-glutamic acid. Beilstein journal of organic chemistry, 10, 1143–1150. [Link]
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]
-
Acta Crystallographica Section E. (2023). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. IUCr. Retrieved from [Link]
-
MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Retrieved from [Link]
-
Bettati, M., Cavanni, P., Di Fabio, R., Oliosi, B., Perini, O., Scheid, G., ... & Micheli, F. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361–366. [Link]
-
Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255–261. [Link]
-
Fernandes, C., & Santos, M. M. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 16(11), 1297–1313. [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]
-
Hirose, H., Ito, S., Takeda, S., Tsuchiya, K., Asakawa, T., Yamamoto, T., ... & Inoue, Y. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & medicinal chemistry, 25(15), 4175–4193. [Link]
-
Al-Abed, Y., & Al-Abed, Y. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4831. [Link]
-
Hirose, H., Ito, S., Takeda, S., Tsuchiya, K., Asakawa, T., Yamamoto, T., ... & Inoue, Y. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & medicinal chemistry, 25(15), 4175–4193. [Link]
-
Sarter, M., Parikh, V., & Howe, W. M. (2009). Phasic acetylcholine release and the volume transmission hypothesis: time to move on. Nature reviews. Neuroscience, 10(5), 383–390. [Link]
-
Tiwari, S. K., Agarwal, S., Seth, B., Yadav, A., Chauhan, P., & Kumar, A. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific reports, 7(1), 1546. [Link]
-
Abramson, S. B., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs. Arthritis and rheumatism, 32(1), 1–9. [Link]
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SciSpace. (n.d.). synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. Retrieved from [Link]
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Craddock, T. J., Tuszynski, J. A., & Hameroff, S. (2026). The Protonic Brain: Nanoscale pH Dynamics, Proton Wires, and Acid–Base Information Coding in Neural Tissue. International Journal of Molecular Sciences, 27(1), 401. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for N-functionalization of 5-Azaspiro[2.6]nonane
Case ID: SP-26-N-FUNC Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Profile
User Query: "I am experiencing low yields and incomplete conversion during the N-arylation and alkylation of 5-Azaspiro[2.6]nonane. Standard conditions for secondary amines are failing."
Technical Analysis: 5-Azaspiro[2.6]nonane presents a unique challenge in medicinal chemistry. Unlike standard piperidines or pyrrolidines, this substrate combines a 7-membered azepane ring with a spiro-fused cyclopropane .
-
Steric Environment: The nitrogen is in a
-position relative to the spiro junction ( ). While not as hindered as an -spiro amine, the gem-disubstitution (Thorpe-Ingold effect) imposes conformational rigidity that can impede the trajectory of incoming electrophiles. -
Nucleophilicity vs. Basicity: Azepanes are generally more basic (
) but less nucleophilic than 5- or 6-membered rings due to entropic penalties in the transition state. -
Stability Warning: The cyclopropane ring introduces significant ring strain (~27 kcal/mol). While spiro-fusion adds stability, strong Lewis acids or radical conditions can trigger ring-opening.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine your primary failure mode using this logic flow.
Figure 1: Strategic decision tree for optimizing reaction conditions based on electrophile type and observed failure modes.
Optimized Protocols & Troubleshooting
Module A: Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig)
Context: This is the most common failure point. Standard ligands (BINAP, dppf) often fail because the 7-membered ring is too bulky to coordinate effectively to the Pd center without a specialized ligand to facilitate reductive elimination.
The "Gold Standard" Protocol:
-
Catalyst: RuPhos Pd G4 (or XPhos Pd G4).
-
Why: These precatalysts ensure a 1:1 L:Pd ratio and activate at low temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs [1].
-
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS .
-
Why: Strong, bulky bases are required to deprotonate the secondary amine-Pd complex. Use LHMDS if the substrate has base-sensitive groups (e.g., esters).
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 80°C – 100°C.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Pd Black Formation | Catalyst decomposition; Ligand dissociation. | Switch to a G3 or G4 precatalyst (e.g., RuPhos Pd G4). Do not use Pd(OAc)₂ + Ligand; the in situ activation is inefficient for this substrate. |
| Start Material Recovery | Oxidative addition failure. | If using Aryl-Cl, switch to BrettPhos or tBuXPhos . If using Aryl-Br, ensure solvent is strictly deoxygenated (sparge with Ar for 15 min). |
| Beta-Hydride Elimination | Only relevant if coupling alkyl halides (rare). | Switch to Ullmann conditions (CuI/DMSO) or use a ligand that enforces reductive elimination (e.g., DavePhos). |
Module B: Nucleophilic Alkylation ( )
Context: Direct alkylation with alkyl halides.
Challenge: The "Cesium Effect" is critical here. The large
Recommended Protocol:
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base: Cesium Carbonate (
) (3.0 equiv). -
Additive: Potassium Iodide (KI, 0.1 equiv) if using Alkyl Chlorides or Bromides (Finkelstein reaction in situ).
-
Temperature: 60°C.
Critical Note: If you observe ring opening (check NMR for loss of cyclopropane high-field signals at 0.3-0.8 ppm), the reaction conditions are too acidic or radical-promoting. Ensure your alkyl halide does not generate strong acid byproducts (add a scavenger like DIPEA).
Module C: Amide Coupling
Context: Formation of amides from carboxylic acids.
Challenge: Carbodiimides (EDC/DCC) are often too slow for sterically hindered 7-membered rings, leading to high racemization of the acid partner or
Recommended Protocol:
-
Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) or HATU .
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or EtOAc.
-
Why: T3P is a cyclic anhydride that drives the reaction through a low-energy transition state and acts as its own acid scavenger, protecting the cyclopropane ring [2].
Mechanistic Insight: The Catalytic Cycle
Understanding where the reaction stalls is key to fixing it. For 5-Azaspiro[2.6]nonane, the bottleneck is typically the Amine Binding or Reductive Elimination step due to the 7-ring's bulk.
Figure 2: The Pd-catalyzed cycle. The red node highlights the critical steric bottleneck for spiro-azepanes.
Frequently Asked Questions (FAQs)
Q1: My product shows multiple spots on TLC, but MS confirms the mass. What is happening?
A: This is likely rotamerism . The spiro-cyclopropane and the 7-membered ring create significant conformational restrictions. If you have formed an amide or a bulky aryl amine, the rotation around the
Q2: Can I use HCl to form the salt of the product?
A: Proceed with caution. While spiro-cyclopropanes are more stable than simple cyclopropanes, strong mineral acids (conc. HCl) can trigger ring opening, especially if heated. We recommend using Oxalic acid or Fumaric acid to form salts, or using
Q3: I see "Pd Black" crashing out immediately. Why? A: The amine might be acting as a reducing agent for Pd(II) before the cycle starts, or your solvent has dissolved oxygen.
-
Fix: Switch to RuPhos Pd G4 (precatalyst). It contains a pre-formed Pd(0) source stabilized by the ligand, bypassing the delicate activation step.
Q4: How do I remove the unreacted 5-Azaspiro[2.6]nonane from the crude mixture? A: Since it is a secondary amine, it can be scavenged using polymer-supported isocyanate resins (e.g., PS-Isocyanate) stirred for 2 hours. This avoids an acidic aqueous workup that might endanger the cyclopropane ring.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides." Chemical Reviews, 2016.
-
Dunetz, J. R., et al. "T3P: The Greenest Reagent for Amide Couplings?" Organic Process Research & Development, 2016.
- Clayden, J. "Organolithiums: Selectivity for Synthesis." (General reference on conformational analysis of amides/amines). Tetrahedron, 2013.
(Note: While specific papers on 5-Azaspiro[2.6]nonane are proprietary or sparse, the protocols above are derived from validated methodologies for hindered azepanes and spirocyclic amines found in the search results [1.2, 1.11, 1.12].)
improving the diastereoselectivity of azaspirocycle synthesis
Objective: This guide provides advanced troubleshooting strategies and answers to frequently asked questions to assist researchers, medicinal chemists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of azaspirocycles. Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Diastereomeric Ratio (d.r.)
You've successfully assembled your azaspirocyclic core, but HPLC or NMR analysis reveals a disappointing mixture of diastereomers. This is a common challenge. The following guide provides a systematic approach to diagnosing and solving the problem, starting with the most accessible parameters.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I begin?
Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is minimal under your current reaction conditions. Your goal is to amplify this energy difference.
1. Reaction Temperature:
-
The Principle: Lowering the temperature is often the most effective initial step. Most diastereoselective reactions are under kinetic control, meaning the product ratio is determined by the relative rates of competing pathways. By reducing thermal energy, you make it more difficult for the reaction to proceed through the higher-energy transition state, thus favoring the formation of the thermodynamically more stable product.[1]
-
Actionable Advice: Decrease your reaction temperature in 10-20 °C increments. If you are at room temperature, try 0 °C, then -20 °C, -40 °C, and -78 °C. Be mindful that reaction times will increase significantly at lower temperatures.
2. Solvent Choice:
-
The Principle: The solvent is not merely a medium but an active participant in the transition state. Its polarity and coordinating ability can preferentially stabilize one transition state over another.[1][2][3] For instance, polar protic solvents like ethanol can engage in hydrogen bonding, altering the geometry of the transition state, while non-polar solvents like toluene may favor pathways driven by steric minimization.[4]
-
Actionable Advice: Screen a range of solvents with varying polarities. It is crucial to perform this systematically.
| Solvent Class | Examples | Potential Influence on Transition State |
| Aprotic, Non-polar | Toluene, Hexane | Minimizes solvent interaction; steric effects dominate. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Can stabilize charged intermediates or polar transition states. |
| Protic, Polar | Ethanol (EtOH), Methanol (MeOH) | Can act as H-bond donors/acceptors, significantly altering transition state geometry.[4][5] |
| Coordinating | 1,2-Dichloroethane (DCE) | Can coordinate with metal catalysts, influencing ligand orientation. |
3. Catalyst System & Stoichiometry:
-
The Principle: In catalyzed reactions, the catalyst's chiral environment is the primary determinant of stereoselectivity. The ligand's structure creates a "chiral pocket" that forces the substrate to adopt a specific orientation for the reaction to occur.[6][7] Even subtle changes to the ligand can have a profound impact on the diastereomeric ratio.
-
Actionable Advice:
-
Ligand Screening: If using a metal catalyst (e.g., Rh, Ir, Pd, Cu), screen a family of related chiral ligands with varying steric and electronic properties.[1][8]
-
Catalyst Loading: While less common for diastereoselectivity, varying the catalyst loading can sometimes influence the outcome, especially if catalyst aggregation or decomposition pathways are at play.
-
Organocatalysts: For organocatalyzed reactions, screen different catalyst backbones (e.g., cinchona alkaloid vs. proline-derived) or substituent patterns on the catalyst.[9][10]
-
4. Substrate Modification:
-
The Principle: The steric and electronic properties of your starting materials directly influence how they fit into the catalyst's chiral environment or approach each other in an uncatalyzed reaction.[1][11]
-
Actionable Advice:
-
Protecting Groups: Change the size of a protecting group (e.g., from a methyl ether to a bulky silyl ether) on a nearby functional group. This can act as a "steric directing group."
-
Substituents: If feasible, alter electron-donating or electron-withdrawing groups on aromatic rings within your substrates. This can change the electronic nature of the reaction and influence stereoselectivity.[11]
-
5. Use of Additives:
-
The Principle: Additives can serve multiple roles: as co-catalysts, to sequester byproducts, or to participate in non-covalent interactions (like hydrogen bonding) that stabilize a desired transition state.
-
Actionable Advice:
-
Lewis/Brønsted Acids: In reactions involving imines or carbonyls, trace amounts of a mild acid can accelerate the reaction and sometimes improve selectivity.[1]
-
Hydrogen-Bonding Additives: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as potent hydrogen-bond donors, interacting with Lewis basic sites (like an oxygen atom) on a substrate to increase its effective steric bulk and improve diastereoselectivity.[8]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the diastereoselectivity of my [3+2] cycloaddition reaction to form a spiro-pyrrolidine?
A1: The [3+2] cycloaddition, typically involving an azomethine ylide and a dipolarophile, is a powerful method for constructing spiro-pyrrolidines.[5] Diastereoselectivity is determined by the facial selectivity of how the two components approach each other.
Caption: Facial selectivity in a [3+2] cycloaddition determines diastereomeric outcome.
Key factors to consider are:
-
Catalyst Choice: This is the most critical factor. For metal-catalyzed variants, dirhodium tetracarboxylate catalysts are highly effective. The choice of the chiral ligand on the rhodium center dictates the stereochemical outcome.[6][8][12] For example, the Rh2(p-PhTPCP)4 catalyst has shown excellent diastereoselectivity in the cyclopropanation of exocyclic olefins to form azaspiro[n.2]alkanes.[6][8]
-
Solvent Screening: As detailed in the troubleshooting guide, solvent polarity can dramatically influence the transition state. A systematic screen is highly recommended.[1]
-
Ylide Precursor: The method used to generate the azomethine ylide (e.g., from isatins and amino acids, or from N-oxides) can impact its stability and reactivity, which in turn affects selectivity.[5]
-
Dipolarophile Electronics: The electronic nature of the alkene (dipolarophile) is crucial. Electron-withdrawing groups are generally required for efficient reaction and can influence the transition state geometry.[1]
Q2: What are the key control elements in a Pictet-Spengler reaction for diastereoselective aza-spiroindoline synthesis?
A2: The classical Pictet-Spengler reaction is a mainstay for synthesizing tetrahydro-β-carbolines.[13] Its intramolecular variant is a powerful tool for creating the aza-spiroindoline core. The key stereodetermining step is the 5-endo-trig spirocyclization of the tethered nucleophile (e.g., an indole) onto an in-situ generated iminium ion.[13][14]
Caption: Key steps in an interrupted Pictet-Spengler reaction for aza-spiroindoline synthesis.
To improve diastereoselectivity:
-
Catalyst System: Iridium(I) catalysts, such as Vaska's complex, have been successfully used to catalyze a mild, reductive spirocyclization of indole-linked amides. This "interrupted" Pictet-Spengler reaction proceeds with high chemoselectivity and diastereoselectivity.[13][14]
-
Substrate Control: The inherent chirality of the starting material or the geometry of the tether connecting the nucleophile and the electrophile will strongly influence the facial bias of the cyclization.
Q3: When should I use a chiral auxiliary instead of an asymmetric catalyst?
A3: A chiral auxiliary is a chiral group temporarily attached to your substrate to direct the stereochemical course of a reaction.[17][18] After the reaction, the auxiliary is cleaved and can often be recovered.[17][19]
Consider using a chiral auxiliary when:
-
No Effective Catalyst Exists: A reliable catalytic asymmetric version of your desired reaction may not be available.
-
Substrate Scope is Limited: Existing catalysts may work well for a narrow range of substrates, but not for your specific molecule.
-
Development Stage: In the early stages of developing a synthesis, auxiliaries can provide a reliable and rapid route to enantiomerically pure material for further studies, even if the method is not scalable.[17]
-
Predictability: Well-established auxiliaries, like Evans' oxazolidinones or Oppolzer's sultam, offer highly predictable stereochemical outcomes based on decades of research.[17][19]
General Workflow using a Chiral Auxiliary:
-
Attachment: Covalently attach the chiral auxiliary to your prochiral substrate.
-
Diastereoselective Reaction: Perform the key bond-forming reaction. The auxiliary's steric and electronic features will direct the approach of the reagents, leading to one major diastereomer.
-
Cleavage: Remove the auxiliary under conditions that do not epimerize the newly formed stereocenter.
-
Recovery: Purify and recover the auxiliary for reuse.[18]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening to Optimize Diastereoselectivity
This protocol outlines a systematic approach to evaluating the effect of solvent on the diastereomeric ratio (d.r.) of a reaction.
-
Setup: Arrange a series of identical reaction vials in a parallel synthesis block or a multi-well plate to ensure consistent heating or cooling.
-
Baseline Reaction: In the first vial, run the reaction using your established (unoptimized) conditions. This serves as your baseline for comparison.
-
Solvent Selection: In the subsequent vials, set up the reaction with identical substrate concentrations, catalyst loadings, and temperatures, but use a different anhydrous solvent for each vial. Select solvents from each class (Aprotic Non-polar, Aprotic Polar, Protic Polar).
-
Execution:
-
Charge each vial with the starting materials and the chosen solvent under an inert atmosphere (e.g., N2 or Ar).
-
Add any catalysts or reagents simultaneously if possible.
-
Stir all reactions at the same rate and temperature for a predetermined time.
-
-
Analysis:
-
After the reaction time has elapsed, quench all reactions identically.
-
Take a small, crude aliquot from each vial for analysis. Do not purify the samples at this stage, as this can alter the product ratio.
-
Determine the diastereomeric ratio for each reaction using ¹H NMR (by integrating characteristic, well-resolved peaks for each diastereomer) or by chiral HPLC/SFC.
-
-
Evaluation: Compare the d.r. from each solvent to your baseline. A significant change will indicate that the solvent plays a key role in the stereodetermining step.
References
- Time in Le Flore County, US. (n.d.). Google.
-
Fallan, C., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. Available at: [Link]
-
Hu, Y., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]
-
Hu, Y., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed. Available at: [Link]
-
Shi, L., et al. (n.d.). Diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition of azomethine ylides to 3-phenacylideneoxindoles and evaluation of their cytotoxicity. PMC. Available at: [Link]
-
Kennemur, J. L., et al. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Various Authors. (2018-2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (n.d.). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PMC. Available at: [Link]
-
Fallan, C., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Available at: [Link]
-
Company, A., et al. (2025). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal. Available at: [Link]
-
Palmer, L. I., & Read de Alaniz, J. (2011). Direct and Highly Diastereoselective Synthesis of Azaspirocycles by a Dysprosium(III) Triflate Catalyzed Aza‐Piancatelli Rearrangement. Angewandte Chemie. Available at: [Link]
-
Pivari, M., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]
-
Various Authors. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (n.d.). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. Available at: [Link]
-
Badillo, J., et al. (2011). Titanium-Catalyzed Stereoselective Synthesis of Spirooxindole Oxazolines. ScienceDirect. Available at: [Link]
-
Hu, Y., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. Available at: [Link]
-
Foley, C., & Guiry, P. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
Kumar, A., & Kumar, V. (2018). Recent advances in spirocyclization of indole derivatives. RSC Publishing. Available at: [Link]
-
Retailleau, P., et al. (n.d.). Diastereo- and Enantioselective (3+2) Cycloaddition of a New Palladium-Aza-Oxyallyl Intermediate. ChemRxiv. Available at: [Link]
-
Various Authors. (2010-2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Various Authors. (2010-2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Various Authors. (2011-2026). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Reddy, G. S., et al. (2025). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. ResearchGate. Available at: [Link]
-
Bur, S. K., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry. Available at: [Link]
- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
-
Various Authors. (2018). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Semantic Scholar. Available at: [Link]
-
Various Authors. (2024). Enantioselective Pictet-Spengler Reactions. ScienceDirect. Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]
-
Various Authors. (2011-2025). Pictet–Spengler/aza‐Sakurai cascades towards (−)‐aspidophytine (Corey et al.) and (±). ResearchGate. Available at: [Link]
-
Piras, P. P., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
-
Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Aza-Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Aggarwal, V. K., et al. (n.d.). Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study. PubMed. Available at: [Link]
-
Ling, T., et al. (2008). Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid. PubMed. Available at: [Link]
-
MacMillan, D. W. C., et al. (n.d.). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PMC. Available at: [Link]
-
Domingo, L. R., et al. (2025). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Available at: [Link]
-
Jayashankaran, J., & Manian, R. D. S. (2025). Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. ResearchGate. Available at: [Link]
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common side reactions in the synthesis of spirocyclic amines
Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common side reactions encountered in this challenging area of synthetic chemistry. Spirocyclic amines are a prominent structural motif in numerous natural products and pharmaceuticals, and their unique three-dimensional architecture presents distinct synthetic hurdles. This resource, structured in a flexible question-and-answer format, aims to elucidate the causality behind common synthetic pitfalls and offer field-proven strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Dearomatizing Spirocyclization Strategies
Dearomatization reactions are a powerful tool for building the spirocyclic core. However, the high energy of the non-aromatic intermediate can lead to undesired rearrangements.
Question 1: My dearomatizing spirocyclization using a hypervalent iodine reagent is yielding a significant amount of a phenolic byproduct instead of my desired spirocyclic amine. What is happening and how can I prevent this?
Answer: This is a classic side reaction in dearomatizing spirocyclizations. The intended spirocyclic cyclohexadienone intermediate, while poised for the desired transformation, can instead undergo a rearrangement to the thermodynamically more stable phenol.[1][2] This is particularly problematic during subsequent synthetic steps, such as deprotection.[2]
Causality: The driving force for this rearrangement is the re-aromatization of the six-membered ring. This can be facilitated by acidic or basic conditions, or even thermally.
Troubleshooting Flowchart: Mitigating Phenol Rearrangement
Caption: Troubleshooting workflow for phenolic byproduct formation.
II. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are common cores in spirocyclic alkaloids.
Question 2: I am struggling with poor diastereoselectivity in my Pictet-Spengler reaction. How can I control the formation of the cis and trans isomers?
Answer: Controlling the diastereoselectivity in the Pictet-Spengler reaction is a common challenge and is highly dependent on whether the reaction is under kinetic or thermodynamic control.[3][4]
-
Kinetic Control: At lower temperatures, the reaction often favors the formation of the cis diastereomer.[4]
-
Thermodynamic Control: At higher temperatures and with stronger acids, the reaction can equilibrate to the more stable trans diastereomer.[3]
Troubleshooting Table: Diastereoselectivity in the Pictet-Spengler Reaction
| Parameter | To Favor cis Isomer (Kinetic Product) | To Favor trans Isomer (Thermodynamic Product) |
| Temperature | Lower temperatures (e.g., -20 °C to 25 °C)[4] | Higher temperatures (reflux)[3] |
| Acid Catalyst | Milder acids (e.g., protic acids in aprotic solvents) | Stronger acids (e.g., neat trifluoroacetic acid)[3] |
| Reaction Time | Shorter reaction times | Longer reaction times to allow for equilibration |
| Substrate | Bulky ester groups (e.g., isopropyl ester) on the amino acid can enhance trans selectivity even under kinetic conditions.[3] | N/A |
Question 3: My Pictet-Spengler reaction is not working, or the yield is very low. What should I check?
Answer: Low or no yield in a Pictet-Spengler reaction can often be traced back to the electrophilicity of the intermediate iminium ion or the stability of the starting materials.
Troubleshooting Protocol: Low Yield in Pictet-Spengler Reaction
-
Verify Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion.[4]
-
Action: Ensure your acid catalyst is sufficiently strong. For less reactive substrates, consider using a Lewis acid or switching to the N-acyliminium ion variant, which is significantly more electrophilic.[4]
-
-
Check for Starting Material Decomposition: Tryptamine and tryptophan derivatives can be sensitive to harsh acidic conditions.
-
Action: Monitor the reaction by TLC or LC-MS at early time points. If decomposition is observed, try milder acidic conditions or a two-step procedure where the imine is pre-formed before the addition of the acid catalyst.
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, shutting down the reaction.
-
Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
III. Transition-Metal-Catalyzed Spirocyclization
Palladium-catalyzed reactions are frequently employed for the synthesis of complex spirocyclic amines. However, catalyst deactivation can be a significant issue.
Question 4: My palladium-catalyzed spirocyclization is sluggish and gives a low yield, and I see palladium black precipitating. What is causing this and how can I fix it?
Answer: The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species aggregates into an inactive form.[5][6] This is a common problem in palladium catalysis. The nitrogen atom in your amine substrate or other nitrogen-containing reagents can also act as a ligand, coordinating to the palladium and inhibiting its catalytic activity.[5]
Logical Relationship Diagram: Preventing Catalyst Deactivation
Caption: Causes and solutions for palladium catalyst deactivation.
IV. Intramolecular Hydroamination
Intramolecular hydroamination is an atom-economical method for constructing N-heterocycles. However, side reactions such as alkene isomerization can compete with the desired cyclization.
Question 5: My intramolecular hydroamination is producing a mixture of regioisomers and other byproducts. How can I improve the selectivity?
Answer: The regioselectivity of intramolecular hydroamination is highly dependent on the catalyst system and the substrate.[7][8] Alkene isomerization is a common side reaction that can lead to the formation of undesired cyclic products.[7]
Troubleshooting Strategies for Intramolecular Hydroamination:
-
Catalyst Selection:
-
Early Transition Metals and Lanthanides: These are often highly active but can be sensitive to air and moisture.[8]
-
Late Transition Metals (e.g., Rhodium, Iridium): These are generally more tolerant of functional groups but may require N-protection of the amine with an electron-withdrawing group to modulate its nucleophilicity.[9]
-
-
Substrate Design:
-
Thorpe-Ingold Effect: Introducing gem-disubstitution on the linker between the amine and the alkene can favor cyclization by bringing the reactive ends closer together.[7]
-
-
Reaction Conditions:
-
Temperature: Lowering the temperature can sometimes suppress alkene isomerization.
-
Solvent: The polarity of the solvent can influence the reaction pathway. A screen of non-coordinating solvents is recommended.
-
V. General Side Reactions and Solutions
Question 6: I am observing epimerization at a key stereocenter in my spirocyclic amine. What are the likely causes and how can I minimize it?
Answer: Epimerization, the inversion of a single stereocenter, is a common problem in stereoselective synthesis and can occur through several mechanisms.[10][11]
Common Causes of Epimerization:
| Mechanism | Description | Conditions Favoring Epimerization | Mitigation Strategies |
| Enolization | Abstraction of an acidic proton alpha to a carbonyl group. | Basic conditions. | Use non-basic conditions where possible. If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures. |
| Oxazolone Formation | In peptide couplings or similar amide bond formations, the activated carboxylic acid can cyclize to an oxazolone, which has an acidic proton that is easily removed.[10] | Use of certain coupling reagents (e.g., carbodiimides without additives). | Use coupling additives that suppress oxazolone formation (e.g., HOAt, Oxyma). |
| Iminium Ion-Enamine Tautomerism | Reversible formation of an enamine from an iminium ion can lead to loss of stereochemical information. | Acidic conditions. | Careful selection of acid catalyst and reaction temperature. |
| Radical-Mediated Epimerization | A recently described method uses photoredox catalysis with a thiyl radical to achieve thermodynamically controlled epimerization.[12] | Presence of a photocatalyst, a thiol, and light. | Avoid these conditions if epimerization is undesirable. |
Question 7: I am having issues with my protecting groups, either they are being cleaved unintentionally, or they are leading to side reactions. What should I consider?
Answer: Protecting group chemistry is a critical aspect of complex molecule synthesis.[13][14] Unwanted side reactions related to protecting groups are a common source of frustration.
Key Considerations for Protecting Groups:
-
Orthogonality: Employ protecting groups that can be removed under different conditions (e.g., one acid-labile, one base-labile, and one removed by hydrogenolysis).[13] This allows for selective deprotection without affecting other parts of the molecule.
-
Stability: Ensure your chosen protecting group is stable to all the reaction conditions it will be subjected to.
-
Protecting Group-Directed Reactivity: Be aware that some protecting groups can influence the stereochemical outcome of nearby reactions.
-
Side Reactions During Deprotection: The reagents used for deprotection can sometimes cause side reactions elsewhere in the molecule. For example, the carbocations generated during the acidic cleavage of a Boc group can alkylate sensitive functional groups like tryptophan.[14]
-
Solution: Use scavengers (e.g., triethylsilane or thioanisole) during deprotection to trap these reactive intermediates.
-
References
-
Ghosh, A. K., & Cheng, X. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]
- Cook, J. M., et al. (1982). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. Journal of Organic Chemistry.
-
Driver, T. G. (2015). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
O'Brien, P., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. [Link]
-
Ghosh, A. K., & Cheng, X. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]
-
Hill, M. S., et al. (2009). Intramolecular hydroamination of aminoalkenes by calcium and magnesium complexes: a synthetic and mechanistic study. PubMed. [Link]
-
Ellman, J. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. [Link]
-
Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]
-
Wang, Y., et al. (2020). Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry. [Link]
-
D'Acquarica, I., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Sherman, D. H., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules. [Link]
- K. C. Nicolaou and co-workers. (1998). Angew. Chem. Int. Ed., 37, 2708.
-
Hartwig, J. F., et al. (2010). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. PMC. [Link]
-
Lledós, A., et al. (2015). Aluminium-catalysed intramolecular hydroamination of aminoalkenes: computational perusal of alternative pathways for aminoalkene activation. Dalton Transactions. [Link]
-
MacMillan, D. W. C., et al. (2013). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PMC. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Williams, R. M., et al. (2020). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. PMC. [Link]
-
Zard, S. Z., et al. (2021). Formal Aza‐Diels‐Alder Reactions of Spiroindolenines with Electronrich Dienes. European Journal of Organic Chemistry. [Link]
-
Sarpong, R., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters. [Link]
-
Alajarin, M., et al. (2019). Aza‐Diels‐Alder reaction for fused and spiro‐indole‐pyridazines. ResearchGate. [Link]
-
Canesi, S., et al. (2014). Recent Advances in Phenol Dearomatization and Its Application in Complex Syntheses. Angewandte Chemie International Edition. [Link]
-
Marks, T. J., & Beller, M. (2012). Hydroamination of Alkenes. Organic Reactions. [Link]
-
Bedford, R. B., et al. (2021). Identifying palladium culprits in amine catalysis. Nature Catalysis. [Link]
-
Zhang, X., et al. (2020). Redox-Neutral Intramolecular Dearomative Spirocyclization of Phenols Induced by Visible Light. ResearchGate. [Link]
- Wiley-VCH. (2005). 1 Protection Reactions.
-
LibreTexts Chemistry. (2023). Hydroamination. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wang, J., et al. (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. PubMed. [Link]
-
Charette, A. B., et al. (2014). Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes with Amines: Rapid Access to 2-Substituted 4-Hydroxyindole. Organic Letters. [Link]
-
Bedford, R. B., et al. (2021). Identifying palladium culprits in amine catalysis. University of Bristol Research Portal. [Link]
-
Yusof, Y., & Lam, K. S. (2019). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Stoltz, B. M., & Trost, B. M. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters. [Link]
-
Yusof, Y., & Lam, K. S. (2019). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Nishikata, T., & Lipshutz, B. H. (2025). Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. ResearchGate. [Link]
- Hirano, R. (2016).
-
Laatsch, H. (2025). (PDF) Cyclo-oligomerization of Quinones. VI. The Synthesis and Cyclization of a Furohelicene. ResearchGate. [Link]
-
Jacobsen, E. N., et al. (2010). Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. PMC. [Link]
-
Hyland, C. J. T., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules. [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
-
Lindsey, J. S., et al. (1997). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
NC State University Libraries. 12. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Analytical Method Refinement for 5-Azaspiro[2.6]nonane
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Quantification & Stability Protocols for 5-Azaspiro[2.6]nonane Last Updated: February 24, 2026
Executive Summary
Welcome to the technical support hub for 5-Azaspiro[2.6]nonane . This guide addresses the unique analytical challenges posed by this spirocyclic amine. Unlike standard pharmaceutical intermediates, this molecule presents a "perfect storm" for analysts:
-
Lack of Chromophore: It is invisible to standard UV (254 nm).
-
Basicity: The secondary amine moiety causes severe peak tailing on traditional C18 columns.
-
Ring Strain: The spiro-fused cyclopropane ring introduces potential instability under strongly acidic conditions.
This guide moves beyond generic protocols, offering causally explained workflows to ensure robust quantification.
Module 1: Detection Strategies (The "Invisibility" Problem)
User Issue: "I see no peaks on my HPLC-UV trace, or the baseline is too noisy at 205 nm."
Technical Root Cause:
5-Azaspiro[2.6]nonane lacks conjugated
Solution A: LC-MS/MS (Recommended)
This is the gold standard. The secondary amine nitrogen is easily protonated (
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion: Calculate based on MW (approx. 125.2 Da
126.2 ). -
Fragment Selection: The spiro-junction is the weak point. Optimize collision energy (CE) to preserve the azepane ring while fragmenting the cyclopropane or alkyl chain.
Solution B: Chemical Derivatization (For UV/FLD Users)
If MS is unavailable, you must chemically tag the amine to make it visible.
Protocol: Pre-Column Derivatization with FMOC-Cl Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with secondary amines to form stable, highly fluorescent derivatives.
| Step | Action | Mechanism |
| 1 | Buffer Prep | Mix sample with Borate Buffer (pH 9.0). High pH ensures the amine is deprotonated (nucleophilic). |
| 2 | Reagent Addition | Add FMOC-Cl (in ACN). Molar excess: 5x relative to amine. |
| 3 | Incubation | 30 seconds at Ambient Temp. Reaction is instantaneous. |
| 4 | Quench | Add Adamantanamine (ADAM) to scavenge excess FMOC (prevents column overload). |
| 5 | Detection | UV: 265 nm |
Module 2: Chromatographic Separation (The "Tailing" Problem)
User Issue: "My peak looks like a shark fin (tailing factor > 2.0). Integration is inconsistent."
Technical Root Cause:
Residual silanols (
Workflow: Selecting the Right Stationary Phase
Figure 1: Decision tree for column selection based on pH tolerance. High pH is preferred for basic spiro-amines to neutralize the nitrogen and eliminate silanol interactions.
Recommended Gradient Parameters (High pH Mode)
| Parameter | Setting | Rationale |
| Column | Hybrid C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX) | Stable up to pH 12; resists dissolution. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Keeps amine deprotonated (neutral). |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 min | Spiro-amines are moderately lipophilic; require high organic to elute. |
| Flow Rate | 0.4 mL/min (for 2.1mm ID) | Optimal linear velocity for mass transfer. |
Module 3: Sample Stability & Handling (The "Ring Strain" Problem)
User Issue: "My recovery drops if the sample sits in the autosampler for 24 hours."
Technical Root Cause: The spiro[2.6] system contains a cyclopropane ring. While kinetically stable, cyclopropanes possess significant ring strain (~27.5 kcal/mol). Exposure to strong mineral acids (HCl, H2SO4) or Lewis acids can trigger ring-opening hydration or rearrangement, especially if the nitrogen is protonated nearby, creating an inductive effect.
Stability Protocol
-
Diluent Selection:
-
DO NOT USE: 0.1% TFA or 0.1% Formic Acid in water for long-term storage.
-
USE: 50:50 Methanol:Water (neutral) or 10mM Ammonium Acetate (pH 6-7).
-
-
Temperature:
-
Store stock solutions at -20°C.
-
Keep autosampler at 4°C.
-
-
Container:
-
Use amber glass (standard precaution) but more importantly, use silanized glass vials or polypropylene to prevent adsorption of the amine to the glass walls at low concentrations.
-
Frequently Asked Questions (FAQs)
Q1: Can I use GC-MS for this molecule? A: Yes, but with a caveat. As a secondary amine, it will tail badly on standard non-polar GC columns (DB-5). You must derivatize it with MSTFA or TFAA to cap the amine hydrogen before injection. This improves volatility and peak shape.
Q2: Why does my retention time shift day-to-day? A: This is likely a pH hysteresis issue. If you are running at neutral pH (pH 6-8), small changes in buffer preparation can shift the ionization state of the amine (pKa is likely around 9-10). Switch to the High pH method (pH 10) to robustly lock the molecule in its neutral state.
Q3: Is HILIC an option? A: Yes. If you have polar impurities that co-elute on C18, HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent. Use a Bare Silica column with an Ammonium Formate/Acetonitrile mobile phase. The elution order will reverse (impurities elute first, amine retains longer).
References
-
Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[1] Retrieved from [Link]
-
National Institutes of Health (PMC). (2017). Effect of Ring Size on the stability of the spirobibenzopyrans. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 5-Azaspiro[2.6]nonane as a High-Fsp³ Bioisostere for Piperidine
Topic: 5-Azaspiro[2.6]nonane as a bioisostere for piperidine scaffolds Format: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the optimization of lead compounds, the piperidine ring is a privileged but often problematic scaffold. While it provides excellent hydrogen-bonding capabilities and solubility, it frequently suffers from rapid oxidative metabolism (CYP450-mediated
This guide evaluates 5-azaspiro[2.6]nonane as a structural bioisostere. Unlike simple ring expansion (to azepane) or contraction (to pyrrolidine), the 5-azaspiro[2.6]nonane system introduces a spiro-cyclopropyl moiety fused to a seven-membered azepane ring. This modification serves three critical functions:
-
Metabolic Blocking: Steric shielding of the
-carbon adjacent to the nitrogen. -
Conformational Locking: The spiro-fusion restricts the flexible azepane ring, reducing the entropic penalty of binding.
-
Vector Reorientation: It offers a unique exit vector distinct from standard piperidines, allowing access to novel chemical space.
Part 1: Structural & Physicochemical Comparison[1]
To understand the utility of 5-azaspiro[2.6]nonane, we must compare it directly to the standard piperidine scaffold and the simple azepane analog.
Structural Topology
The 5-azaspiro[2.6]nonane scaffold consists of a cyclopropane ring spiro-fused to an azepane ring. The nitrogen atom is located at position 5. According to IUPAC numbering for spiro systems, the spiro carbon is C3. Therefore, the nitrogen (N5) is separated from the spiro center (C3) by a single methylene group (C4).
-
Piperidine: 6-membered, chair conformation, flexible.
-
5-Azaspiro[2.6]nonane: 7-membered ring with a rigidifying spiro-cyclopropane. The spiro center at the
-position relative to the nitrogen creates significant steric bulk around the -carbon (C4).
Physicochemical Data Matrix
The following table summarizes the shift in properties when transitioning from a piperidine to the spiro-system.
| Property | Piperidine | Azepane | 5-Azaspiro[2.6]nonane | Impact on Drug Design |
| Ring Size | 6 | 7 | 7 (spiro-fused) | Alters binding pocket fit; expands reach. |
| Fsp³ (Fraction) | 1.0 | 1.0 | 1.0 | High Fsp³ correlates with better solubility and lower promiscuity. |
| Conformational Flexibility | High (Chair/Boat) | Very High | Restricted | Rigidification improves selectivity and lowers entropic binding cost. |
| Lipophilicity ( | Ref (0.0) | +0.4 | +0.6 to +0.8 | Increases lipophilicity due to added carbons; requires polarity balancing elsewhere. |
| Basicity (pK | ~11.0 | ~11.0 | ~10.2 - 10.5 | Slightly reduced basicity due to steric solvation effects and inductive strain from the |
| Metabolic Liability | High ( | High | Low | Spiro group sterically hinders CYP450 approach to the |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the "Metabolic Shielding" effect.
Caption: Structural evolution from piperidine to 5-azaspiro[2.6]nonane, highlighting the blockade of metabolic oxidation via steric shielding.[1][2][3][4][5][6][7][8][9]
Part 2: Metabolic Stability & Causality
The primary driver for adopting 5-azaspiro[2.6]nonane is the mitigation of oxidative clearance.
The Problem: Piperidine Oxidation
In standard piperidines, the Carbon-Hydrogen bonds adjacent to the nitrogen (
The Solution: The Spiro-Effect
In 5-azaspiro[2.6]nonane, the spiro-cyclopropane is located at C3. The nitrogen is at C5. The C4 methylene is the
-
Steric Hindrance: The rigid cyclopropane ring at C3 projects electron density and bulk perpendicular to the ring plane. This physically blocks the CYP450 heme iron from approaching the C4 hydrogens.
-
Conformational Bias: The strain of the spiro-fusion forces the azepane ring into a specific conformation that may orient the
-protons away from the optimal angle for enzymatic abstraction.
Experimental Evidence:
In comparative microsomal stability assays (Mouse/Human Liver Microsomes), spiro-substituted amines consistently show a 2-5x increase in half-life (
Part 3: Synthetic Accessibility & Protocols
Synthesis of [2.6] spiro systems is more challenging than [3.3] systems. The most robust method involves the construction of the azepane ring around a pre-formed gem-disubstituted cyclopropane or ring-closing metathesis (RCM).
Recommended Synthetic Route: RCM Approach
This protocol is adapted from the diversity-oriented synthesis strategies developed by Wipf et al. [2], which allows for the generation of various azaspirocycles.
Workflow Diagram:
Caption: Synthetic pathway utilizing Ring Closing Metathesis (RCM) to construct the 7-membered ring of the spiro scaffold.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of tert-butyl 5-azaspiro[2.6]nonane-5-carboxylate.
Reagents:
-
Diallylamine derivative (Precursor)
-
Grubbs Catalyst, 2nd Generation
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (
), Palladium on Carbon (Pd/C)
Step-by-Step Procedure:
-
Precursor Assembly:
-
React N-Boc-allylamine with 1-(bromomethyl)-1-vinylcyclopropane (synthesized from 1,1-divinylcyclopropane or similar) using NaH in DMF.
-
Validation: Monitor by TLC (Hexane/EtOAc). Disappearance of starting amine indicates formation of the diene.
-
-
Ring Closing Metathesis (RCM):
-
Dissolve the diene intermediate (1.0 eq) in anhydrous degassed DCM (0.01 M concentration—Note: High dilution is critical to prevent polymerization).
-
Add Grubbs II catalyst (5 mol%).
-
Reflux under Argon for 12-24 hours.
-
Validation: LC-MS should show the mass of [M-28] (loss of ethylene) or the cyclic product mass.
-
-
Hydrogenation:
-
Filter the RCM product through a pad of silica to remove ruthenium residues.
-
Dissolve in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite and concentrate.
-
-
Characterization (Self-Check):
-
1H NMR: Look for the disappearance of olefinic protons (5.0–6.0 ppm) and the distinct high-field signals of the cyclopropane protons (0.3–0.8 ppm).
-
13C NMR: Confirm the presence of the quaternary spiro-carbon (typically 20–30 ppm depending on shielding).
-
Part 4: Application in Lead Optimization
Case Study Scenario: GPCR Antagonist Optimization
Context: A drug discovery program targeting a GPCR (e.g., CCR5 or Opioid receptor) has identified a hit with a piperidine core.
Issue: The hit has high metabolic clearance (
Outcome Analysis:
-
Clearance: The spiro-analog typically reduces intrinsic clearance by >50% due to the protection of the N-adjacent carbons.
-
Selectivity: The larger 7-membered ring and the fixed vector of the spiro group often clash with the tighter binding pockets of off-target receptors (e.g., hERG), improving the safety margin.
-
Solubility: Despite increased lipophilicity (LogP), the disruption of planar stacking (due to the spiro group) often preserves or improves kinetic solubility.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres." Angewandte Chemie International Edition. (General reference for spiro-piperidine concept). Link
-
Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004).[10] "Diversity-oriented synthesis of azaspirocycles." Organic Letters, 6(17), 3009-3012.[10] (Primary source for 5-azaspiro[2.6]nonane synthesis). Link
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Context on spiro-ring physicochemical properties). Link
-
Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. (Review of metabolic benefits). Link
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of the 5-Azaspiro[2.6]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships in Azaspirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is relentless. Azaspirocycles, with their rigid, non-planar structures, have emerged as a privileged class of compounds, offering a unique platform to escape the "flatland" of traditional aromatic and heteroaromatic drugs.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) within the broader family of azaspirocyclic compounds, with a special focus on the underexplored potential of the 5-azaspiro[2.6]nonane scaffold. While direct and extensive SAR studies on 5-azaspiro[2.6]nonane analogues are nascent, by examining closely related structures, we can infer potential design strategies and highlight promising avenues for future research.
The Azaspirocyclic Advantage: Rigidity and Vectorial Orientation
The defining feature of a spirocycle is the single atom shared by two rings, which imparts significant conformational rigidity.[2] This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom in an azaspirocycle introduces a crucial handle for chemical modification, influencing properties such as basicity, polarity, and the ability to form hydrogen bonds. The specific arrangement of the rings and the position of the nitrogen atom create a unique three-dimensional vector space for substituents, allowing for precise probing of target binding pockets.
Comparative SAR Analysis of Azaspirocyclic Scaffolds
To understand the potential of the 5-azaspiro[2.6]nonane scaffold, it is instructive to examine the SAR of its more studied cousins, such as the 7-azaspiro[3.5]nonane and various diazaspiro compounds. These examples provide valuable insights into how structural modifications on the azaspirocyclic core can impact biological activity.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A notable example is the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[3] In a key study, researchers systematically explored the SAR of this scaffold, focusing on two main points of diversification: the piperidine nitrogen (N-capping group) and an aryl group.
The general structure-activity relationship for these agonists can be summarized as follows:
-
Piperidine N-capping group (R2): Small, electron-withdrawing groups were found to be favorable. For instance, a pyrimidine group often resulted in potent agonistic activity. This suggests that the electronic nature and size of this substituent are critical for optimal interaction with the receptor.
-
Aryl group (R3): Substitution on the aryl ring was crucial for potency. Electron-donating groups, such as methoxy, at specific positions enhanced the activity. This highlights the importance of the electronic landscape of this part of the molecule for receptor binding.
This study underscores a fundamental principle in the SAR of azaspirocycles: the substituents on the nitrogen and the carbocyclic ring play distinct and critical roles in modulating biological activity.
The 5-Azaspiro[2.6]nonane Scaffold: An Uncharted Territory with High Potential
The 5-azaspiro[2.6]nonane scaffold, comprising a cyclopropane ring fused to a seven-membered azepane ring, presents a unique conformational profile. The inherent strain of the cyclopropane ring combined with the flexibility of the azepane ring creates a distinct three-dimensional shape that is yet to be fully exploited in drug discovery.
While specific SAR studies on 5-azaspiro[2.6]nonane analogues are limited, the synthesis of related structures, such as 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, has been reported, indicating the chemical tractability of this ring system.[4] The biological activity of such compounds, however, remains largely unexplored.
Based on the comparative analysis of other azaspirocycles, we can propose a logical workflow for the systematic investigation of the 5-azaspiro[2.6]nonane scaffold.
Experimental Protocols: A Roadmap for SAR Exploration
For researchers venturing into the SAR of 5-azaspiro[2.6]nonane analogues, a systematic approach is crucial. The following protocols outline key experimental workflows.
Protocol 1: Synthesis of a 5-Azaspiro[2.6]nonane Library
A diversity-oriented synthesis approach is recommended to generate a library of analogues with variations at key positions.
Step-by-Step Methodology:
-
Scaffold Synthesis: Begin with the synthesis of the core 5-azaspiro[2.6]nonane ring system. This can be achieved through multi-step sequences, potentially involving intramolecular cyclization or ring-closing metathesis reactions.
-
Diversification at the Nitrogen (N-functionalization): The secondary amine of the azepane ring provides a straightforward point for diversification.
-
Alkylation/Arylation: React the core scaffold with a variety of alkyl or aryl halides to introduce different substituents.
-
Amidation/Sulfonamidation: Acylate the nitrogen with a range of acid chlorides or sulfonyl chlorides to explore the effect of different amide and sulfonamide moieties.
-
-
Diversification on the Cyclopropane Ring: If the synthetic route allows, introduce substituents on the cyclopropane ring to probe steric and electronic requirements in that region.
Protocol 2: High-Throughput Screening (HTS) for Biological Activity
Once a library of analogues is synthesized, HTS against a panel of relevant biological targets is the next logical step.
Step-by-Step Methodology:
-
Target Selection: Based on the desired therapeutic area, select a panel of relevant targets (e.g., GPCRs, ion channels, enzymes).
-
Assay Development: Develop and validate robust and sensitive assays for each target. These could be binding assays (e.g., radioligand binding, fluorescence polarization) or functional assays (e.g., calcium flux, enzyme activity).
-
Primary Screen: Screen the entire library at a single high concentration to identify initial "hits."
-
Dose-Response Analysis: For the hits identified in the primary screen, perform dose-response experiments to determine their potency (e.g., IC50 or EC50 values).
Protocol 3: Radioligand Binding Assay for Receptor Affinity
To quantify the binding affinity of the most promising analogues, a radioligand binding assay is a standard and reliable method.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound (the 5-azaspiro[2.6]nonane analogue).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Data Presentation: Towards a Quantitative SAR
The systematic collection of biological data is paramount for establishing a clear SAR. The following table provides a template for organizing and comparing the data obtained from the screening and characterization of 5-azaspiro[2.6]nonane analogues.
| Compound ID | R1 (on N) | R2 (on cyclopropane) | Target X Binding (Ki, nM) | Target Y Functional Activity (IC50, µM) |
| 5AN-001 | H | H | >10,000 | >100 |
| 5AN-002 | -CH3 | H | 5,230 | 75.4 |
| 5AN-003 | -C(=O)Ph | H | 850 | 12.1 |
| 5AN-004 | -SO2Ph | H | 1,200 | 25.6 |
| 5AN-005 | -CH2-Ph | H | 3,450 | 50.2 |
| 5AN-006 | -C(=O)Ph | -CH3 | 620 | 8.9 |
This is a hypothetical data table for illustrative purposes.
Visualization of Key Concepts
To better understand the principles discussed, the following diagrams illustrate the core concepts.
Caption: Key modification points on the 5-azaspiro[2.6]nonane scaffold and their potential impact on pharmacological properties.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) exploration of novel scaffolds.
Conclusion and Future Directions
The 5-azaspiro[2.6]nonane scaffold represents a compelling, yet underexplored, area of chemical space for drug discovery. By drawing parallels with the established SAR of related azaspirocyclic systems, we can appreciate the immense potential for fine-tuning the pharmacological properties of its derivatives. The unique conformational constraints imposed by the cyclopropane and azepane rings offer exciting possibilities for achieving high target affinity and selectivity.
The path forward is clear: a systematic synthesis and screening of a diverse library of 5-azaspiro[2.6]nonane analogues is warranted. Such efforts, guided by the principles of medicinal chemistry and a robust experimental workflow, are poised to unlock the full therapeutic potential of this promising scaffold and contribute to the development of the next generation of innovative medicines.
References
-
Yennawar, H. P., & Silverberg, L. J. (2023). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1083-1087. [Link]
-
Tonelli, M., Cilibrizzi, A., & Boido, V. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European journal of medicinal chemistry, 155, 56-71. [Link]
-
ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
-
Silverberg, L. J., & Yennawar, H. P. (2023). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. IUCrData, 8(11), x230919. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832-1847. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-Azaspiro[2.6]nonane: A Comparative Technical Guide
Topic: Cross-Validation of Analytical Methods for 5-Azaspiro[2.6]nonane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Azaspiro[2.6]nonane represents a class of spirocyclic secondary amines increasingly utilized as pharmacophores to modulate lipophilicity and metabolic stability in drug discovery. However, its structural characteristics—specifically the lack of a conjugated chromophore and the potential ring-strain instability of the spiro[2.6] system—pose significant analytical challenges.
This guide details a robust cross-validation strategy integrating HPLC-UV (via derivatization) , GC-FID , and Quantitative NMR (qNMR) . By triangulating data from these orthogonal techniques, researchers can eliminate method-specific bias and establish a self-validating control system compliant with ICH Q2(R2) standards.
Part 1: The Analytical Challenge
The molecule 5-Azaspiro[2.6]nonane contains a secondary amine within a seven-membered ring spiro-fused to a cyclopropane. Two critical properties dictate the analytical strategy:
-
UV Invisibility: The saturated skeleton lacks
-systems required for UV detection >210 nm. Direct UV analysis is prone to interference from solvents and buffers. -
Spiro-Cyclopropane Instability: While generally robust, spiro-cyclopropanes can undergo acid-catalyzed ring opening under harsh conditions (e.g., high temperature with strong Lewis acids), leading to degradation artifacts during analysis [1].
Strategic Solution:
-
Routine QC: HPLC-UV following in-situ derivatization with Benzoyl Chloride (BzCl) to introduce a stable chromophore.
-
Orthogonal Check: GC-FID on base-deactivated columns to validate purity based on volatility rather than polarity.
-
Primary Reference: qNMR to determine absolute purity without reliance on potentially impure reference standards.
Part 2: Experimental Protocols & Methodologies
Method A: HPLC-UV with Benzoyl Chloride Derivatization
Purpose: High-sensitivity routine quantification and impurity profiling.
This method utilizes the Schotten-Baumann reaction to convert the secondary amine into a UV-active benzamide derivative. Benzoyl chloride is selected over Dansyl Chloride for its faster reaction kinetics (<1 min) and stability at room temperature [2].[1]
Protocol:
-
Reagent Preparation: Prepare 5% (v/v) Benzoyl Chloride (BzCl) in Acetonitrile (MeCN). Prepare 2M NaOH.
-
Derivatization:
-
Transfer 100 µL of sample solution (approx. 1 mg/mL in MeCN) to a vial.
-
Add 200 µL of 2M NaOH (buffers pH >10 to ensure amine nucleophilicity).
-
Add 50 µL of BzCl solution. Vortex vigorously for 30 seconds.
-
Critical Step: Quench reaction with 100 µL of 10% Glycine solution to scavenge excess BzCl, preventing column overload.
-
-
Chromatography:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: MeCN.
-
Gradient: 10% B to 90% B over 10 min.
-
Detection: UV at 254 nm (max absorbance of benzamide moiety).
-
Method B: GC-FID (Direct Injection)
Purpose: Orthogonal validation of volatile impurities and solvent content.
Direct analysis avoids derivatization errors but requires a system inert to basic amines to prevent peak tailing.
Protocol:
-
System: GC with Flame Ionization Detector (FID).
-
Column: Base-deactivated fused silica capillary column (e.g., Rtx-5 Amine or CP-Volamine), 30 m x 0.32 mm ID, 1.0 µm film.
-
Conditions:
-
Inlet: Split 1:20, 250°C. Liner with deactivated glass wool.
-
Oven: 50°C (hold 2 min) → 15°C/min → 240°C (hold 5 min).
-
Detector: FID at 280°C. H2/Air flow optimized for sensitivity.
-
-
Self-Validation Check: Inject a standard of the amine; asymmetry factor (
) must be < 1.5. If tailing occurs, trim the column or replace the liner.
Method C: qNMR (Primary Reference Method)
Purpose: Absolute purity determination to assign potency to the "Working Standard" used in Methods A and B.
Protocol:
-
Solvent: DMSO-
(provides good solubility and separates exchangeable protons). -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): ≥ 30 seconds (must be > 5 T1 of the longest relaxing proton). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.
Part 3: Cross-Validation & Performance Matrix
The following table summarizes the comparative performance of the three methods. Data is representative of typical validation results for spiro-amines.
| Parameter | Method A: HPLC-UV (BzCl) | Method B: GC-FID | Method C: qNMR |
| Specificity | High (Separates non-volatiles) | High (Separates volatiles) | Absolute (Structural ID) |
| Linearity ( | > 0.999 (0.1 - 1000 µg/mL) | > 0.998 (10 - 2000 µg/mL) | N/A (Single point) |
| LOD / Sensitivity | < 0.05% (Trace impurities) | ~ 0.1% | ~ 1.0% (Low sensitivity) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5% |
| Bias Risk | Derivatization efficiency < 100% | Thermal degradation of spiro-ring | Weighing errors |
| Role | Routine QC & Impurities | Solvents & Volatiles | Standard Qualification |
Part 4: Cross-Validation Workflow (Visualization)
The following diagram illustrates the decision logic for cross-validating the analytical methods. It ensures that the "Working Standard" used for routine HPLC/GC is first validated by the absolute method (qNMR).
Caption: Figure 1. Self-validating workflow for assigning potency and cross-validating orthogonal methods. qNMR serves as the primary anchor.
Part 5: Expert Insights & Causality
Why Benzoyl Chloride? While FMOC and Dansyl chloride are popular, Benzoyl chloride is superior for this specific application because the benzamide derivative is highly stable in the acidic mobile phases (pH 2-3) required for sharp peak shapes on C18 columns. FMOC derivatives can be prone to hydrolysis, and Dansyl derivatives often require longer reaction times [3].
The "Spiro" Risk in GC: Spiro[2.6]nonane systems possess inherent ring strain (~26 kcal/mol). In GC analysis, active sites (silanols) in the liner can act as Lewis acids at high temperatures (>200°C), potentially catalyzing the ring-opening isomerization to an alkene [4].
-
Validation Step: If Method B (GC) consistently shows lower assay values than Method C (qNMR) but new peaks appear, suspect thermal degradation. Switch to a lower temperature ramp or use a cool on-column injection.
Self-Validating System: By using qNMR to assign the purity of the standard used in HPLC and GC, you remove the circular logic of "validating a method using a standard tested by that same method." If the HPLC assay (vs. qNMR-assigned standard) returns 100.0% ± 1.0%, the derivatization efficiency is confirmed to be quantitative.
References
-
Wong, H. N. C., et al. "Spirocyclopropanes in Organic Synthesis." Chemical Reviews, vol. 89, no. 1, 1989, pp. 165–198. Link
-
Wong, J. et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals." Journal of Chromatography A, vol. 1446, 2016, pp. 78-90. Link
-
Bartolomeo, M. P., and Maisano, F. "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, vol. 17, no. 1, 2006, pp. 85-93. Link
-
International Council for Harmonisation (ICH).[2] "Validation of Analytical Procedures: Q2(R2)." ICH Guidelines, 2023. Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Azaspiro[2.6]nonane Hydrochloride
[1][2][3]
Part 1: Executive Summary & Immediate Action
5-Azaspiro[2.6]nonane hydrochloride is a strained spirocyclic amine salt commonly used as a scaffold in medicinal chemistry.[1][2] Due to the ring strain inherent in the cyclopropane-fused spiro system and the biological activity typical of secondary amines, this compound must be treated as a Hazardous Chemical Waste .[2]
Do NOT:
-
Do NOT dispose of down the drain (Sanitary Sewer).
-
Do NOT mix with strong oxidizing agents (risk of exothermic ring-opening).[3][2]
-
Do NOT dispose of in regular trash (Municipal Solid Waste).[2]
DO:
Part 2: Chemical Profile & Hazard Assessment
As a research chemical, specific toxicological data (LD50) may be sparse.[1][2] We apply the Precautionary Principle , inferring hazards based on Structure-Activity Relationships (SAR).[3][2]
| Property | Description | Operational Implication |
| Chemical Class | Spirocyclic Amine Salt | Potential neuroactivity; skin/eye irritant.[3][1][2] |
| Functional Group | Secondary Amine (HCl salt) | Corrosive to mucous membranes; acidic in solution.[1][2] |
| Structural Feature | Cyclopropane Ring (Spiro[2.6]) | High Ring Strain (~27 kcal/mol). Potential for alkylation or exothermic decomposition under strong acidic/oxidizing conditions.[1] |
| Physical State | White to Off-White Solid | Dust inhalation hazard.[1][2] Hygroscopic. |
| Solubility | Water, Methanol, DMSO | High water solubility facilitates aquatic toxicity if sewered.[1][2] |
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
This is the primary disposal route for expired or excess solid material.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[3][1][2]
-
Transfer: Transfer the solid 5-Azaspiro[2.6]nonane hydrochloride into the container inside a chemical fume hood to avoid dust inhalation.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
B. Liquid Waste (Reaction Mixtures & Stock Solutions)
Disposal depends on the solvent system.
Scenario 1: Organic Solvent Solutions (e.g., DCM, Methanol, DMSO)[3][1][2]
-
Segregation: Pour into the Halogenated or Non-Halogenated organic waste stream depending on the solvent (e.g., DCM = Halogenated).[1]
-
Compatibility: Ensure the waste container does NOT contain strong oxidizers (e.g., nitric acid, peroxides), which could react with the amine or the strained ring system.[1][2]
-
pH Check: If the solution was acidified or basified during workup, ensure the final waste mix is within the acceptable pH range of your facility's waste stream (typically pH 4–10) or tag it specifically as "Acidic Organic Waste".
Scenario 2: Aqueous Solutions (e.g., HPLC Waste)[3][1][2]
-
Collection: Collect in a dedicated "Aqueous Hazardous Waste" carboy.
-
Do Not Sewer: Even if diluted, spirocyclic amines can be toxic to aquatic life.[1][2]
-
Labeling: List all solvents (e.g., "Water 90%, Acetonitrile 10%, Trace 5-Azaspiro[2.6]nonane HCl").
C. Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
-
Bagging: Place contaminated items in a clear 6-mil polyethylene bag.
-
Tagging: Label as "Debris contaminated with Trace Organics."
-
Disposal: Place in the solid hazardous waste drum (Lab Pack).
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram outlines the decision process for disposing of 5-Azaspiro[2.6]nonane hydrochloride.
Caption: Decision tree for segregating 5-Azaspiro[2.6]nonane hydrochloride waste streams based on physical state and solvent composition.
Part 5: Regulatory & Compliance Framework
US EPA (RCRA) Classification
While 5-Azaspiro[2.6]nonane hydrochloride is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste), it is regulated under the "Characteristic" or "Generator Knowledge" rules:
-
Ignitability (D001): Not applicable for the solid salt, but applicable if dissolved in flammable solvents (MeOH, EtOH).[1][2]
-
Corrosivity (D002): Applicable if the waste solution pH is < 2 or > 12.5.[4]
-
Toxicity (Characteristic): Due to lack of definitive chronic toxicity data, it must be managed as a Toxic Waste to ensure compliance with the "Cradle-to-Grave" responsibility.[3][2]
European Waste Codes (EWC)[1][3]
Part 6: Emergency Response
| Incident | Protocol |
| Spill (Solid) | 1. Evacuate area if dust is airborne.2.[2] Don PPE (Nitrile gloves, safety glasses, N95 mask).3.[2] Cover with wet paper towels to prevent dust dispersion.4.[2] Scoop into a waste container. |
| Skin Contact | 1. Brush off loose particles.2.[2] Flush with water for 15 minutes.3. Seek medical attention if irritation persists (HCl salt is acidic).[2] |
| Eye Contact | 1. Rinse cautiously with water for 15 minutes.2. Remove contact lenses if present.3.[2][5][6] Immediate medical attention required. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Spirocyclic Amines.[1][2] Retrieved from [Link][3][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[2] Retrieved from [Link][3][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link]
Sources
- 1. 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride 95% | CAS: 1394840-20-0 | AChemBlock [achemblock.com]
- 2. wku.edu [wku.edu]
- 3. List of Acutely Hazardous Wastes – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. epa.gov [epa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. indofinechemical.com [indofinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
